molecular formula C16H23N3O3 B7353657 (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide

(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide

Numéro de catalogue B7353657
Poids moléculaire: 305.37 g/mol
Clé InChI: HKMIJZQKRZWAHN-DOMZBBRYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide, commonly known as CP-690,550, is a small molecule drug that is being studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of various cytokines.

Mécanisme D'action

CP-690,550 exerts its pharmacological effects by inhibiting (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide, which is a cytoplasmic tyrosine kinase that is predominantly expressed in hematopoietic cells. This compound is activated by the binding of various cytokines to their respective receptors, leading to the phosphorylation and activation of downstream signaling pathways. By inhibiting this compound, CP-690,550 can block the activation of these signaling pathways, leading to the suppression of the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent immunosuppressive effects in various preclinical and clinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, CP-690,550 was shown to significantly reduce the signs and symptoms of the disease, as well as improve physical function and quality of life. CP-690,550 has also been shown to be effective in the treatment of psoriasis and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 is a potent inhibitor of (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. However, there are some limitations to its use in lab experiments. For example, CP-690,550 has a short half-life in vivo, which may limit its efficacy in some experimental settings. Additionally, CP-690,550 may have off-target effects on other JAK family members, which may complicate its use in some experiments.

Orientations Futures

There are several future directions for the study of CP-690,550. One potential direction is the development of more potent and selective (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide inhibitors that can overcome the limitations of CP-690,550. Another direction is the investigation of the long-term safety and efficacy of CP-690,550 in various autoimmune diseases. Additionally, the role of this compound in other disease states, such as cancer and viral infections, warrants further investigation. Finally, the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of CP-690,550 may also be an area of future research.

Méthodes De Synthèse

CP-690,550 is a synthetic molecule that was first synthesized by Pfizer. The synthesis of CP-690,550 involves the condensation of 2-cyclopropyl-4-methylsulfonyl-3-pyridinylamine with (R)-3-hydroxy-2-oxooxolane-4-carboxylic acid, followed by the reaction with 6-(2-methylpropoxy)pyrimidin-4-amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. (2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting this compound, CP-690,550 can suppress the activation of T cells and other immune cells, leading to the suppression of the immune response.

Propriétés

IUPAC Name

(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-10(2)8-22-14-7-13(17-9-18-14)19-16(20)12-5-6-21-15(12)11-3-4-11/h7,9-12,15H,3-6,8H2,1-2H3,(H,17,18,19,20)/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIJZQKRZWAHN-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=NC(=C1)NC(=O)C2CCOC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=NC=NC(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.